

## Comparative 1H NMR Analysis of 2-Chloro-3ethyl-7,8-dimethylquinoline

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Compound of Interest

2-Chloro-3-ethyl-7,8dimethylquinoline

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This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of **2-Chloro-3-ethyl-7,8-dimethylquinoline**. Due to the absence of publicly available experimental data for this specific compound, this guide presents a predicted ¹H NMR spectrum and compares it with the experimental data of a structurally related compound, 2-chloro-3-ethynyl-8-methyl quinoline. This comparison offers valuable insights into the expected spectral features of the target molecule, aiding researchers in its identification and characterization.

# Data Presentation: Predicted vs. Experimental <sup>1</sup>H NMR Data

The following table summarizes the predicted <sup>1</sup>H NMR data for **2-Chloro-3-ethyl-7,8-dimethylquinoline** and the experimental data for 2-chloro-3-ethynyl-8-methyl quinoline. The predicted values were obtained using a machine learning-based prediction tool.



Compound	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Chloro-3-ethyl- 7,8- dimethylquinoline (Predicted)	H4	~8.1	Singlet	-
H5	~7.5	Doublet	~8.0	_
H6	~7.3	Doublet	~8.0	_
-CH <sub>2</sub> - (ethyl)	~2.9	Quartet	~7.5	_
8-CH₃	~2.6	Singlet	-	_
7-CH₃	~2.4	Singlet	-	_
-CH₃ (ethyl)	~1.3	Triplet	~7.5	
2-chloro-3- ethynyl-8-methyl quinoline (Experimental)[1]	H4	8.30	Singlet	-
H5, H6, H7	7.43-7.63	Multiplet	-	_
≡C-H	3.47	Singlet	-	_
8-CH₃	2.75	Singlet	-	

## **Experimental Protocols**

A standard protocol for acquiring the <sup>1</sup>H NMR spectrum of a quinoline derivative is outlined below.

- 1. Sample Preparation:
- Weigh approximately 5-25 mg of the solid sample.



- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>).
- To ensure a high-quality spectrum, filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
- Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution for chemical shift calibration ( $\delta = 0.00$  ppm).
- 2. NMR Data Acquisition:
- The <sup>1</sup>H NMR spectrum is typically recorded on a 300 or 400 MHz spectrometer.
- The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
- A standard pulse sequence is used to acquire the free induction decay (FID).
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- 3. Data Processing:
- The acquired FID is Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum is phase-corrected and the baseline is corrected.
- The chemical shifts of the signals are referenced to the TMS signal.
- The integrals of the signals are determined to establish the relative ratios of the different types of protons.
- The multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) are measured to elucidate the connectivity of the protons.

## **Mandatory Visualization**

The following diagram illustrates the general workflow for the <sup>1</sup>H NMR analysis of an organic compound.



Caption: Workflow of <sup>1</sup>H NMR Data Acquisition and Analysis.

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### References

- 1. rsc.org [rsc.org]
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